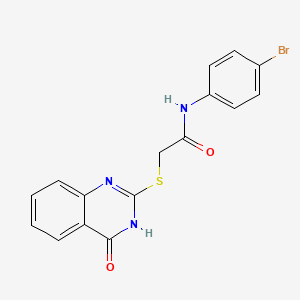
2-(4-bromophenyl)-N-(2,4-dimethoxyphenyl)quinoline-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-bromophenyl)-N-(2,4-dimethoxyphenyl)quinoline-4-carboxamide is a synthetic organic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound, with its unique structural features, may exhibit interesting pharmacological properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-bromophenyl)-N-(2,4-dimethoxyphenyl)quinoline-4-carboxamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of Quinoline Core: Starting from aniline derivatives, the quinoline core can be synthesized through a Skraup synthesis or Friedländer synthesis.
Bromination: Introduction of the bromine atom at the 4-position of the phenyl ring can be achieved using brominating agents like N-bromosuccinimide (NBS) under controlled conditions.
Amidation: The carboxylic acid group on the quinoline ring can be converted to the carboxamide using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
For industrial-scale production, the synthesis would be optimized for yield, purity, and cost-effectiveness. This might involve:
Continuous Flow Chemistry: To enhance reaction efficiency and scalability.
Catalysis: Using catalysts to improve reaction rates and selectivity.
Purification: Employing techniques like crystallization, distillation, or chromatography to obtain the pure compound.
Analyse Des Réactions Chimiques
Types of Reactions
2-(4-bromophenyl)-N-(2,4-dimethoxyphenyl)quinoline-4-carboxamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under suitable conditions.
Oxidation and Reduction: The quinoline ring can be oxidized or reduced, altering its electronic properties.
Coupling Reactions: The compound can participate in coupling reactions to form larger, more complex molecules.
Common Reagents and Conditions
Nucleophiles: Such as amines, thiols, or alkoxides for substitution reactions.
Oxidizing Agents: Like potassium permanganate or hydrogen peroxide for oxidation.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride for reduction.
Major Products
The major products formed depend on the specific reactions and conditions used. For example, substitution of the bromine atom might yield various substituted quinoline derivatives.
Applications De Recherche Scientifique
2-(4-bromophenyl)-N-(2,4-dimethoxyphenyl)quinoline-4-carboxamide may have several scientific research applications, including:
Medicinal Chemistry: Potential use as a lead compound for developing new drugs targeting specific diseases.
Biological Studies: Investigating its effects on cellular pathways and molecular targets.
Material Science: Exploring its properties for use in organic electronics or as a ligand in coordination chemistry.
Mécanisme D'action
The mechanism of action of 2-(4-bromophenyl)-N-(2,4-dimethoxyphenyl)quinoline-4-carboxamide would depend on its specific biological activity. Generally, it might interact with molecular targets such as enzymes, receptors, or DNA, modulating their function and leading to therapeutic effects. Detailed studies would be required to elucidate the exact pathways involved.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-phenylquinoline-4-carboxamide: Lacks the bromine and methoxy groups, which may affect its biological activity.
4-bromo-2-phenylquinoline: Similar structure but without the carboxamide group.
N-(2,4-dimethoxyphenyl)quinoline-4-carboxamide: Lacks the bromine atom, which may influence its reactivity and interactions.
Uniqueness
The presence of both the bromine atom and the dimethoxyphenyl group in 2-(4-bromophenyl)-N-(2,4-dimethoxyphenyl)quinoline-4-carboxamide may confer unique properties, such as enhanced binding affinity to biological targets or improved pharmacokinetic profiles.
Propriétés
IUPAC Name |
2-(4-bromophenyl)-N-(2,4-dimethoxyphenyl)quinoline-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19BrN2O3/c1-29-17-11-12-21(23(13-17)30-2)27-24(28)19-14-22(15-7-9-16(25)10-8-15)26-20-6-4-3-5-18(19)20/h3-14H,1-2H3,(H,27,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGWZDFJIFGUHOK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)NC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=C(C=C4)Br)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19BrN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![4-[(1,2-dimethyl-1H-imidazol-5-yl)methyl]-2-(3-fluorobenzyl)morpholine](/img/structure/B5962591.png)
![N-(4-methoxybenzyl)-N-({1-[2-(3-methoxyphenyl)ethyl]-3-piperidinyl}methyl)ethanamine](/img/structure/B5962609.png)
![methyl 4-{5-[(4-methoxyphenoxy)methyl]-2-furyl}-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B5962624.png)
![2,4-dibromo-6-[(E)-(pyridin-2-ylhydrazinylidene)methyl]phenol](/img/structure/B5962625.png)

![N-{[2-(diethylamino)-3-pyridinyl]methyl}tetrahydro-3-furancarboxamide](/img/structure/B5962634.png)
![N-{[2-(2-methoxyphenoxy)-3-pyridinyl]methyl}tetrahydro-2H-thiopyran-4-amine](/img/structure/B5962641.png)
![2-[(1-allyl-5-ethyl-4-hydroxy-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]-N-1,3-benzothiazol-2-ylacetamide](/img/structure/B5962649.png)
![3-[1-(1,3-benzoxazol-2-yl)-3-piperidinyl]-N-(3-methoxybenzyl)propanamide](/img/structure/B5962657.png)
![7-amino-9-{[2-(4-chlorophenyl)-2-oxoethyl]thio}-8-azaspiro[4.5]deca-6,9-diene-6,10-dicarbonitrile](/img/structure/B5962664.png)
![4-ethyl-5-methyl-N-[2-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)ethyl]thiophene-3-carboxamide](/img/structure/B5962682.png)
![1-(1,3-dimethyl-1H-pyrazol-4-yl)-N-methyl-N-{[2-(propylsulfonyl)-1-(tetrahydro-2-furanylmethyl)-1H-imidazol-5-yl]methyl}methanamine](/img/structure/B5962683.png)
![3-(furan-2-ylmethyl)-2-{4-methoxy-3-[(3-methyl-4-nitrophenoxy)methyl]phenyl}-2,3-dihydroquinazolin-4(1H)-one](/img/structure/B5962689.png)

